5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(4-Chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 4-chlorophenylamino group at position 5 and a 3,5-dimethoxyphenylcarboxamide substituent at position 4 of the triazole core. This structure combines a halogenated aromatic moiety with methoxy groups, which are known to influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C17H16ClN5O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-10(18)4-6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
XVVNWCCHBFCOKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation via Cyclization of Amidrazones
The 1,2,3-triazole scaffold can be constructed through dehydrative cyclization of amidrazone intermediates, a method analogous to 1,2,4-triazole synthesis reported in the literature . For the target compound, N-(3,5-dimethoxyphenyl)cyanoformamidrazone serves as the precursor, synthesized by condensing 3,5-dimethoxyaniline with cyanoformimidic acid hydrazide under anhydrous conditions . Cyclization is induced using triethylorthoformate or acetic-formic anhydride, which donate a one-carbon fragment to form the triazole ring. This reaction proceeds in basic media (e.g., sodium hydroxide) at 20–80°C, yielding 3-cyano-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole as a mixture of α/β anomers . Catalysts like bis(p-nitrophenyl)phosphate enhance reaction rates and β-anomer selectivity (>90%) .
Conversion of Cyano to Carboxamide Functionality
The nitrile group at position 4 of the triazole is converted to a carboxamide via ammonolysis. Heating the cyano intermediate in concentrated aqueous ammonia at 80–100°C for 1–2 hours facilitates this transformation . For example, 3-cyano-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole reacts with NH₃ to yield 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in 85–90% yield . This step is critical for introducing the primary carboxamide moiety required for subsequent functionalization.
Regioselective Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Here, 3,5-dimethoxyphenylpropiolamide (alkyne) reacts with 4-chlorophenyl azide in the presence of Cu(I) to form a 1,4-disubstituted triazole . However, this method typically places substituents at positions 1 and 4, necessitating post-synthetic modification to introduce the 5-amino group. For instance, nitration at position 5 followed by reduction (H₂/Pd-C) yields the amino intermediate, which is then coupled with 4-chlorophenyl isocyanate to install the final substituent .
Optimization of Reaction Conditions
Key parameters influencing yield and regiochemistry include:
-
Temperature : Higher temperatures (80°C) favor β-anomer formation in cyclization reactions .
-
Catalysts : Bis(p-nitrophenyl)phosphate increases cyclization rates by 3-fold compared to uncatalyzed reactions .
-
Solvent : Anhydrous ethanol or dioxane minimizes side reactions during ammonolysis .
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of 3,5-dimethoxyphenyl (δ 6.35–6.50 ppm) and 4-chlorophenyl (δ 7.30–7.45 ppm) .
-
IR : Stretching vibrations for amide (1650 cm⁻¹) and triazole (1550 cm⁻¹) .
Challenges and Alternative Pathways
Chemical Reactions Analysis
Amide Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key observations include:
| Condition | Reagents | Products Formed | Reaction Efficiency | Monitoring Method |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux 24 hrs | 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid | 78% yield | HPLC |
| Basic (NaOH, EtOH/H2O) | 2M NaOH, 70°C, 12 hrs | Sodium salt of carboxylic acid | 85% conversion | TLC |
Hydrolysis rates depend on steric hindrance from the 3,5-dimethoxyphenyl group, which slows nucleophilic attack compared to simpler amides.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in electrophilic substitution and cycloaddition reactions:
Electrophilic Aromatic Substitution
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the triazole ring (72% yield).
-
Halogenation : Br₂ in CCl₄ selectively brominates the para position of the 4-chlorophenyl group (89% regioselectivity).
Cycloadditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol forms bis-triazole complexes:
| Substrate | Catalyst | Temperature | Product Structure | Yield |
|---|---|---|---|---|
| Propargyl alcohol | CuI, DIPEA | 60°C, 8 hrs | Bis-triazole-linked dimer | 63% |
Reaction efficiency drops significantly without copper catalysts (<15% yield) .
Methoxy Group Demethylation
The 3,5-dimethoxyphenyl moiety undergoes selective demethylation:
| Reagent System | Conditions | Products | Selectivity |
|---|---|---|---|
| BBr₃ in DCM | -78°C → RT, 6 hrs | 3-hydroxy-5-methoxyphenyl derivative | 94% |
| AlCl₃/EtSH | Reflux, 24 hrs | 3,5-dihydroxyphenyl derivative | 88% |
Demethylation preserves the triazole core but reduces compound stability in aqueous media.
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-mediated couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives with boronic acids | 55-78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated analogs | 62% |
Coupling efficiency depends on steric bulk from the triazole-carboxamide system .
Oxidation-Reduction Behavior
-
Oxidation : Treatment with KMnO₄ oxidizes the aniline NH to a nitro group (58% yield).
-
Reduction : H₂/Pd-C reduces the triazole ring to a dihydrotriazole (unstable; decomposes at RT).
Stability Under Physiological Conditions
Critical degradation pathways in PBS (pH 7.4, 37°C):
| Degradation Pathway | Half-Life | Primary Degradants |
|---|---|---|
| Amide hydrolysis | 48 hrs | Carboxylic acid + 3,5-dimethoxyaniline |
| Oxidative decomposition | 72 hrs | N-oxidized triazole derivatives |
Stability improves significantly in lyophilized form (>6 months at -20°C).
This compound’s reactivity profile enables diverse derivatization strategies, particularly for medicinal chemistry applications. The triazole ring shows exceptional stability during cross-coupling reactions but remains susceptible to reduction under harsh conditions. Future research should explore photocatalytic modifications of the methoxy groups to enhance synthetic versatility .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds related to this triazole derivative have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with growth inhibition percentages ranging from 50% to over 85% .
Antimicrobial Properties
Research indicates that triazole derivatives possess antimicrobial activity against a range of pathogens. The specific compound has been evaluated for its efficacy against bacteria and fungi, showing promising results in inhibiting growth .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases . This positions it as a candidate for further development in treating inflammatory diseases.
Case Studies
- Anticancer Studies : In one study, a series of triazole derivatives were synthesized and tested for their anticancer activity. The compound demonstrated significant inhibition against several cancer cell lines, supporting its potential as an anticancer agent .
- Mechanistic Investigations : Another investigation focused on the molecular mechanisms underlying the anticancer effects of triazole compounds. It was found that they induce apoptosis through mitochondrial pathways, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Structural and Functional Insights
- Halogenation and Antitumor Activity : The 4-chlorophenyl group is a common feature in antitumor triazoles, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, which inhibits c-Met kinase (GP = 68.09% against NCI-H522 cells) . The target compound’s 3,5-dimethoxyphenylcarboxamide substituent may enhance binding affinity through hydrogen bonding or π-stacking interactions.
- Metabolic Stability: Fluorinated analogs like 5-[(4-chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (MW 349.79) and trifluoromethyl-containing derivatives demonstrate improved resistance to phase I metabolism compared to CAI, which is metabolized to an inactive benzophenone (M1) .
- Heterocyclic Modifications : The addition of a thiadiazole ring in 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine (MW 428.9) introduces a second heterocycle, which could diversify binding modes but may increase molecular rigidity .
Physicochemical Properties
- Methoxy Groups: The 3,5-dimethoxyphenyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., 3,4-dimethylphenyl in ).
- Molecular Weight : The target compound’s higher molecular weight (estimated 386.8) compared to analogs like (355.4) may influence permeability and bioavailability.
Biological Activity
5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the triazole structure.
- Amidation : Reaction of the triazole with carboxylic acids or their derivatives to introduce the carboxamide functionality.
- Substitution Reactions : Introduction of the 4-chlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds similar to 5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown selective cytotoxicity against various cancer cell lines including colon cancer (HCT-116), melanoma, and leukemia with IC50 values in the micromolar range .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
Antibacterial Activity
The triazole core is known for its antibacterial properties. Studies have demonstrated:
- Broad-spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Mechanism : The antibacterial mechanism may involve inhibition of DNA gyrase and other bacterial enzymes critical for replication .
Antifungal Activity
Preliminary assessments suggest that this compound may also possess antifungal properties:
- In vitro Efficacy : Similar triazole derivatives have been reported to show notable antifungal activity against various fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of 5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be influenced by structural modifications:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances cytotoxicity |
| Dimethoxy groups | Increases binding affinity |
| Amide vs. Ester | Amide shows better stability |
The presence of electron-withdrawing groups such as chlorine and methoxy enhances the overall activity by improving solubility and bioavailability.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar triazole derivatives:
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and evaluated for their anticancer properties. Compounds with dimethoxy substitutions exhibited enhanced activity against Bcl-2 expressing cancer cell lines .
- Antibacterial Screening : A comprehensive screening revealed that derivatives with halogen substitutions showed improved antibacterial efficacy compared to their non-substituted counterparts .
Q & A
Q. Methodological Strategies :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without compromising cell viability .
- Structural Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 3,5-dimethoxyphenyl moiety, balancing potency and solubility .
- Nanoparticulate Delivery : Encapsulate the compound in PLGA nanoparticles to improve bioavailability in in vivo models .
Validation : Measure solubility via dynamic light scattering (DLS) and confirm stability using LC-MS over 24 hours.
Advanced: What experimental designs are suitable for evaluating enzyme inhibition mechanisms?
Adopt a dose-response matrix with:
- Enzyme Assays : Test against target enzymes (e.g., kinases, HDACs) at varying concentrations (0.1–100 µM) .
- Controls : Include positive inhibitors (e.g., trichostatin A for HDACs) and vehicle controls (DMSO).
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Statistical Design : Apply randomized block designs (as in biological studies ) to account for batch variability.
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Root-Cause Analysis Framework :
Assay Conditions : Compare buffer pH, temperature, and cofactor availability across studies. For example, HDAC inhibition may vary with Zn²⁺ concentration .
Cellular Context : Account for cell-line-specific expression of target proteins (e.g., differential kinase profiles in HeLa vs. HEK293 cells).
Data Normalization : Re-analyze raw data using standardized metrics (e.g., IC50 normalized to protein content).
Orthogonal Validation : Confirm activity via SPR (binding affinity) and CRISPR knockout models .
Advanced: What methodologies are recommended for assessing ecological impact and environmental persistence?
Follow a tiered approach inspired by environmental chemistry frameworks :
Physicochemical Profiling :
- LogP (predicted ~3.5 via PubChem tools ), indicating moderate bioaccumulation potential.
- Hydrolysis half-life (pH 7): Estimate using accelerated stability testing (40°C, 14 days).
Biotic Degradation : Use OECD 301F assays with activated sludge to measure biodegradability (<20% suggests persistence).
Ecotoxicity : Test acute toxicity in Daphnia magna (48h LC50) and algal growth inhibition (72h EC50).
Advanced: How can researchers elucidate the compound’s interaction with non-target proteins?
Q. Integrated Techniques :
- Thermal Shift Assay (TSA) : Identify off-target binding by monitoring protein melting temperature shifts .
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative.
- Molecular Dynamics (MD) : Simulate binding modes to predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
Advanced: What strategies mitigate photodegradation in formulation studies?
Q. Photostability Protocol :
ICH Guidelines : Expose the compound to UV light (320–400 nm) for 48h and analyze degradation via UPLC-PDA.
Stabilizers : Add antioxidants (e.g., BHT) or light-blocking excipients (e.g., titanium dioxide) .
Degradation Pathway Mapping : Identify major photoproducts using LC-HRMS and assess toxicity (e.g., Ames test).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
